
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, also known as EOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyran-2-carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of pyran and pyrazole derivatives, including those related to 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, has been a subject of research due to their potential applications in material science and pharmaceutical chemistry. Studies involve the synthesis of novel compounds through various chemical reactions, aiming to explore their structural and physical properties. For instance, the work by Hassan et al. (2014, 2015) on synthesizing and characterizing pyrazole and pyrazolopyrimidine derivatives showcases the ongoing efforts in expanding the chemical repertoire of pyran-related compounds for further application in cytotoxic studies against cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Catalysis and Material Science
The development of new synthetic methodologies using pyran derivatives has implications for material science, particularly in catalysis and polymer research. Jadhav et al. (2018) reported an eco-friendly procedure for synthesizing pyrano[3,2-c]chromene derivatives, highlighting the importance of such compounds in green chemistry and their potential role in creating new materials (Jadhav, Lim, Jeong, & Jeong, 2018).
Anticorrosive Properties
Research into the anticorrosive properties of pyran derivatives on metal surfaces in acidic environments has been conducted, demonstrating the potential of these compounds in industrial applications. Saranya et al. (2020) explored the efficiency of pyran derivatives in corrosion inhibition, providing insights into their practical applications in protecting metal surfaces from corrosion, thereby extending their lifecycle in harsh chemical environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Antibacterial Activity
The exploration of antibacterial properties of pyran derivatives represents a significant area of pharmacological research. While this request excludes details on drug use and side effects, the synthesis and potential antibacterial activity of such compounds are of scientific interest. Aghekyan et al. (2020) synthesized novel oxadiazole derivatives with potential antibacterial properties, illustrating the ongoing efforts to find new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Eigenschaften
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-20-12-7-5-11(6-8-12)17-16(19)14-9-13(18)15(10-22-14)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBKARNCCBROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


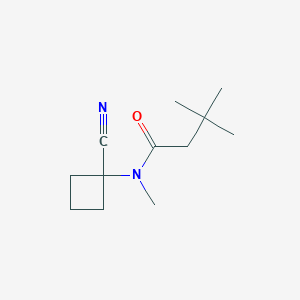
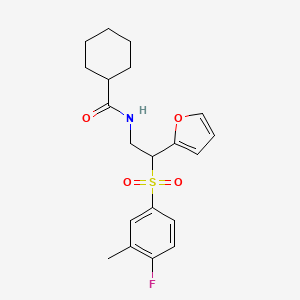
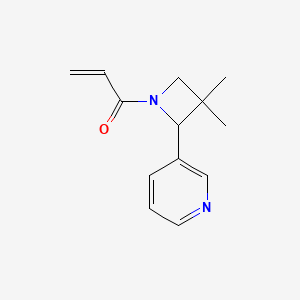
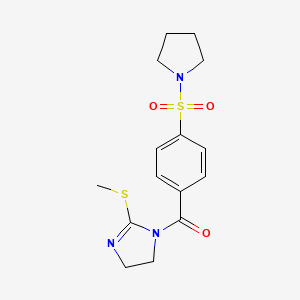

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)
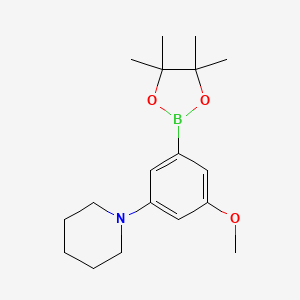
![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)
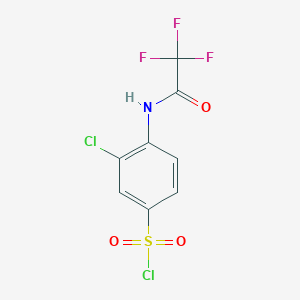


![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)